molecular formula C7H5ClF3N B1415023 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine CAS No. 749256-90-4

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1415023
CAS No.: 749256-90-4
M. Wt: 195.57 g/mol
InChI Key: KAYVWTDOIYYSDL-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 749256-90-4 . It has a molecular weight of 195.57 . It is a key product of insecticide in developed countries . It is not only a new pesticide intermediate, but also widely used in organic synthesis, dye, and medicine .


Synthesis Analysis

This compound can be synthesized from 2-chloro-4-iodopyridine . The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 . The InChI key is SXLBWNSGCIEART-UHFFFAOYSA-N .


Chemical Reactions Analysis

The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.354±0.06 g/cm3 . It should be stored in a refrigerator .

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

  • 2-Chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, which serves as a starting material for further manipulations involving halogen/metal exchange and electrophilic trapping. This process is significant in the field of synthetic chemistry (Mongin et al., 1998).

Synthesis of Pesticides

  • This compound is widely used in synthesizing pesticides. A review of the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, highlights its importance in the production of pesticides (Lu Xin-xin, 2006).

Antimicrobial Activities and Spectroscopic Properties

  • Investigations into the antimicrobial activities of 2-Chloro-6-(trifluoromethyl)pyridine have been conducted. Additionally, its molecular structural parameters and vibrational frequencies were computed using various methods, contributing to understanding its physical and chemical properties (Evecen et al., 2017).

Logistic Flexibility in Preparing Isomeric Halopyridinecarboxylic Acids

  • The compound shows flexibility in being converted into different carboxylic acids, which is useful in organic synthesis. This demonstrates its utility as a versatile precursor in chemical reactions (Cottet & Schlosser, 2004).

Applications in Pharmaceuticals, Agrochemicals, and Biochemicals

  • 2-Chloro-5-trifluoromethyl pyridine is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. This highlights its wide-ranging applications across several industries (Li Zheng-xiong, 2004).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of the trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. It may also interact with transcription factors, influencing gene expression. These interactions are mediated by the unique chemical structure of the compound, which allows it to form specific binding interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity. Toxic or adverse effects may be observed at high doses, including alterations in metabolic processes and cellular signaling pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic interactions are crucial for understanding the compound’s overall effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s localization and biological activity .

Properties

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYVWTDOIYYSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651843
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749256-90-4
Record name 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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